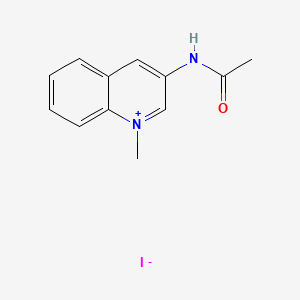

3-Acetamido-1-methylquinolinium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetamido-1-methylquinolinium iodide is a useful research compound. Its molecular formula is C12H13IN2O and its molecular weight is 328.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye Chemistry

1.1 Hair Dyeing Applications

One of the prominent applications of 3-acetamido-1-methylquinolinium iodide is in the formulation of hair dyes. It serves as a key component in dye compositions that aim to provide vibrant colors with good fastness properties. The compound is used in both direct dye formulations and oxidation dye systems, which allow for the development of intense colors without damaging keratin fibers, such as human hair. The dye compositions containing this compound can achieve a broad palette of colors, ranging from yellow-red to blue and brown-black, while ensuring safety and uniformity in application .

1.2 Mechanism of Action

The mechanism by which this compound operates involves its interaction with nucleophilic reaction centers in the hair fibers. This reaction allows the dye to bond effectively, resulting in lasting color retention under mild conditions (temperatures around 20 to 50°C). The absence of harsh oxidizing agents further enhances its appeal for consumer safety .

Medicinal Chemistry

2.1 Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit potential as anticancer agents. Research into cyanine dyes, which share structural characteristics with this compound, has revealed significant antiproliferative effects against various cancer cell lines, including colorectal (Caco-2), breast (MCF-7), and prostate (PC-3) cancers . In particular, the structural modifications that include quinolinium derivatives have shown promise in enhancing selectivity and potency against cancer cells.

2.2 Case Studies on Antiproliferative Effects

In a study focusing on the antiproliferative effects of cyanine dyes derived from quinoline structures, it was found that certain derivatives exhibited IC50 values as low as 0.67 µM against Caco-2 cells, demonstrating a high degree of selectivity over normal human dermal fibroblasts (NHDF) . This suggests that modifications to the quinolinium structure can lead to enhanced therapeutic profiles.

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves acylation reactions where an acetamido group is introduced into the quinolinium framework. Various synthetic methods have been documented, emphasizing high yields and purity . Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and integrity of the synthesized compound.

3.2 Structural Properties

The chemical formula for this compound is C12H13IN2O, highlighting its complex structure that contributes to its functional properties in both dye applications and medicinal chemistry .

Data Summary Table

Propiedades

Número CAS |

38101-47-2 |

|---|---|

Fórmula molecular |

C12H13IN2O |

Peso molecular |

328.15 g/mol |

Nombre IUPAC |

N-(1-methylquinolin-1-ium-3-yl)acetamide;iodide |

InChI |

InChI=1S/C12H12N2O.HI/c1-9(15)13-11-7-10-5-3-4-6-12(10)14(2)8-11;/h3-8H,1-2H3;1H |

Clave InChI |

PTZDMTXLMYZDOC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=CC=CC=C2[N+](=C1)C.[I-] |

SMILES canónico |

CC(=O)NC1=CC2=CC=CC=C2[N+](=C1)C.[I-] |

Key on ui other cas no. |

38101-47-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.